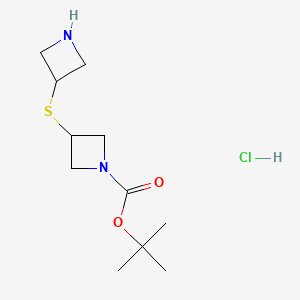
Tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a tert-butyl group attached to an azetidine ring, which is further connected to a sulfanyl group and a carboxylate group. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride typically involves multiple steps, starting with the preparation of the azetidine core. One common approach is the cyclization of appropriate precursors under acidic conditions to form the azetidine ring. Subsequent functionalization introduces the tert-butyl and sulfanyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize the sulfanyl group.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Sulfones or sulfoxides can be formed depending on the extent of oxidation.
Reduction: Thioethers or amines may result from reduction reactions.
Substitution: Various substituted azetidines or other derivatives can be synthesized.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride can serve as a building block for the construction of more complex molecules
Biology: The compound may be used in biological studies to investigate the effects of sulfanyl groups on biological systems. It can also be employed in the development of new drugs or therapeutic agents.
Medicine: Potential medicinal applications include the design of new pharmaceuticals that target specific biological pathways. The compound's structural features may be exploited to create drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound could be used as an intermediate in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mecanismo De Acción
The mechanism by which tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
Azetidine derivatives: Other azetidine compounds with different substituents.
Sulfanyl-containing compounds: Compounds with sulfanyl groups in various positions.
Carboxylate derivatives: Other carboxylate-containing molecules with different functional groups.
Uniqueness: Tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C11H21ClN2O2S |
|---|---|
Peso molecular |
280.82 g/mol |
Nombre IUPAC |
tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2S.ClH/c1-11(2,3)15-10(14)13-6-9(7-13)16-8-4-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H |
Clave InChI |
RXSZPECKYZEHBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)SC2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


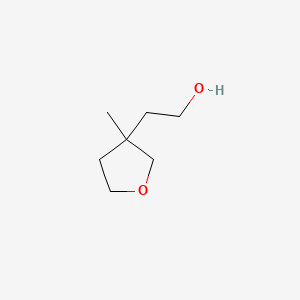

![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
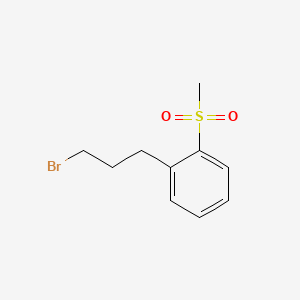
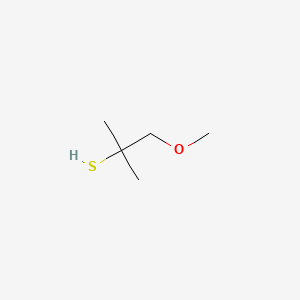
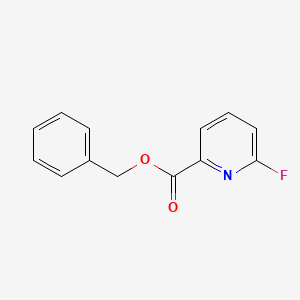
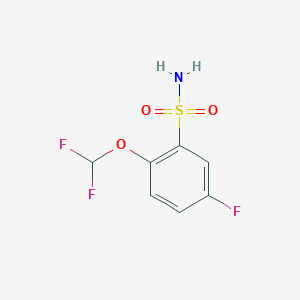
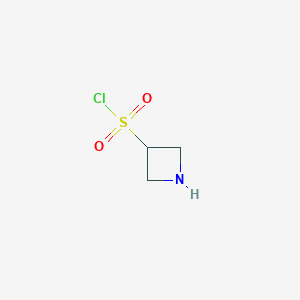
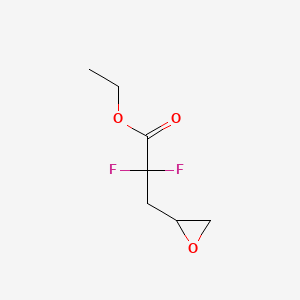
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
![Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B15299482.png)
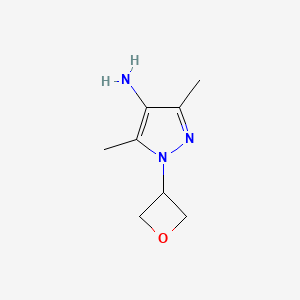
![rac-tert-butyl (5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepine-1-carboxylate](/img/structure/B15299485.png)
